Methyl octyl carbonate

Description

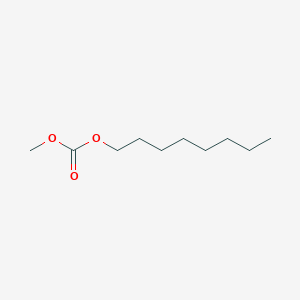

Structure

3D Structure

Properties

IUPAC Name |

methyl octyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-9-13-10(11)12-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSDSFWGKQOBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423605 | |

| Record name | Methyl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63450-34-0 | |

| Record name | Methyl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Octyl Carbonate

Transesterification Approaches for Methyl Octyl Carbonate Synthesis

Transesterification stands as a primary and widely researched method for the synthesis of methyl octyl carbonate. This approach involves the reaction of an alcohol with a carbonate ester, leading to the exchange of the alcohol group.

Direct Synthesis from n-Octanol and Dialkyl Carbonates

The most common direct synthesis route for methyl octyl carbonate is the transesterification of n-octanol with a light dialkyl carbonate, predominantly dimethyl carbonate (DMC). mdpi.com In this reaction, n-octanol nucleophilically attacks the carbonyl carbon of dimethyl carbonate. This process results in the formation of methyl octyl carbonate and methanol (B129727) as a co-product. mdpi.com The reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product side, such as using an excess of dimethyl carbonate or removing the methanol by-product as it forms. rsc.org

This reaction serves as a fundamental step in producing asymmetric carbonates. mdpi.com It is also a key intermediate reaction in the synthesis of symmetrical carbonates like dicaprylyl carbonate, where a second molecule of n-octanol subsequently reacts with the initially formed methyl octyl carbonate.

Catalytic Systems for Enhanced Methyl Octyl Carbonate Production Yields

To improve reaction rates and yields, various catalytic systems have been developed. These catalysts are typically basic in nature, as basic catalysts have been found to be highly effective for the transesterification of dimethyl carbonate with alcohols. mdpi.com

Different types of catalysts have been investigated, ranging from simple inorganic bases to more complex heterogeneous systems:

Alkali Carbonates: Potassium carbonate (K2CO3) is a classic and commonly used basic catalyst for this transesterification. mdpi.comunive.it

Solid Base Catalysts: To facilitate easier separation and catalyst recycling, solid-supported catalysts have been explored. Potassium carbonate supported on γ-alumina (K₂CO₃/γ-Al₂O₃) has shown high catalytic activity.

Metal Oxides: Calcium oxide (CaO), an environmentally friendly and cost-effective catalyst, has demonstrated high efficiency. acs.org Under optimal conditions (90 °C, 17 hours, and a CaO/1-octanol (B28484)/DMC molar ratio of 0.3:1.0:40.0), it achieved a 98.3% conversion of 1-octanol with a 98.1% yield of methyl octyl carbonate. acs.org

Novel Heterogeneous Catalysts: Advanced catalysts like α-KMgPO4 have been developed, showing exceptional activity. mdpi.com This novel basic catalyst provides high and reusable catalytic performance, achieving a 97.5% conversion of n-octanol and over 99% selectivity to methyl octyl carbonate under optimized conditions. mdpi.comresearchgate.net

Interactive Table: Catalytic Systems for Methyl Octyl Carbonate Synthesis

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Conversion/Yield | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| α-KMgPO₄ | n-Octanol, DMC | 180 | 10 min | 97.5% conversion | >99 | mdpi.comresearchgate.net |

| CaO | 1-Octanol, DMC | 90 | 17 h | 98.1% yield | 99.9 | acs.org |

| K₂CO₃ | 1-Octanol, DMC | - | 2.5 h | - | - | mdpi.com |

| K₂CO₃/γ-Al₂O₃ | n-Octanol, DEC | - | - | High yield | - |

Process Intensification Strategies in Methyl Octyl Carbonate Synthesis (e.g., Microwave-Assisted Methods)

Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient. For methyl octyl carbonate synthesis, microwave-assisted heating has emerged as a significant intensification strategy. mdpi.com Microwave irradiation can dramatically accelerate reaction rates compared to conventional heating methods. mdpi.compsu.edu

In a notable study using an α-KMgPO4 catalyst in a sealed-vessel microwave reactor (Monowave 50), the synthesis of methyl octyl carbonate was completed in just 10 minutes. mdpi.comresearchgate.net This represents a substantial reduction in reaction time compared to the hours required under conventional heating with other catalysts, such as the 2.5 hours needed with potassium carbonate in a stainless steel autoclave. mdpi.com This rapid heating avoids the thermal inertia associated with traditional autoclaves and can lead to higher yields by minimizing the degradation of products. psu.edu

Interactive Table: Comparison of Heating Methods

| Method | Catalyst | Reaction Time | Conversion (%) | Source |

|---|---|---|---|---|

| Microwave Heating | α-KMgPO₄ | 10 min | 97.5 | mdpi.comresearchgate.net |

| Conventional Heating | K₂CO₃ | 2.5 h | - | mdpi.com |

Green Chemistry Principles in Methyl Octyl Carbonate Synthesis

The synthesis of methyl octyl carbonate is increasingly guided by the principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

Utilization of Environmentally Benign Carbonylating Agents (e.g., Dimethyl Carbonate)

The U.S. Environmental Protection Agency (EPA) has exempted DMC from its definition of volatile organic compounds (VOCs), further cementing its status as an environmentally preferable solvent and reagent. wikipedia.orgacs.org

Carbon Dioxide as a Feedstock in Related Carbonate Synthesis

A key goal in green chemistry is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock for chemical synthesis. nih.govresearchgate.net While the direct carboxylation of n-octanol with CO2 to form methyl octyl carbonate is challenging due to the high thermodynamic stability of the CO2 molecule, CO2 is widely used in the synthesis of other related carbonates, particularly cyclic carbonates. researchgate.netbohrium.com

The cycloaddition of CO2 to epoxides is one of the most promising routes for CO2 conversion, as it is a 100% atom-economical reaction. bohrium.com This process is used to produce valuable chemicals like ethylene (B1197577) carbonate and propylene (B89431) carbonate. rsc.org Research in this area focuses on developing efficient catalysts that can activate the stable CO2 molecule under mild conditions. bohrium.comacs.org These efforts demonstrate a viable pathway for transforming greenhouse gas emissions into valuable chemical products, contributing to a more sustainable chemical industry. nih.goveuropa.eu This approach of converting CO2 into cyclic carbonates provides an alternative, greener route to producing the carbonate functional group, which is central to the structure of methyl octyl carbonate. researchgate.net

Reaction Mechanisms and Kinetics in Methyl Octyl Carbonate Chemistry

Transformation Pathways of Methyl Octyl Carbonate to Derivative Compounds

Decarboxylation Reactions Leading to Alkyl Methyl Ethers

The conversion of methyl octyl carbonate to its corresponding ether, methyl octyl ether, occurs through a decarboxylation reaction, typically at elevated temperatures and in the presence of a catalyst. unive.itresearchgate.net This process involves the elimination of carbon dioxide from the carbonate molecule.

Research has shown that this reaction can be effectively catalyzed by solid bases such as hydrotalcite (specifically KW2000) and basic alumina (B75360), without the need for a solvent. unive.it The reaction is generally performed by adding the methyl octyl carbonate to the pre-heated catalyst. unive.it Studies on the decarboxylation of 1-octyl methyl carbonate have demonstrated that dissymmetrical ethers like methyl octyl ether can be produced with yields of up to 80% at high temperatures, such as 250°C. unive.itrsc.org

However, the reaction is not without complexities. Several competitive processes can occur alongside the desired decarboxylation. unive.it One significant side reaction is dismutation, which is a form of transesterification that can be catalyzed by traces of methanol (B129727) or other Brønsted acids. unive.it This leads to the formation of symmetrical carbonates, namely dimethyl carbonate and dioctyl carbonate, which can also undergo decarboxylation to produce dimethyl ether and dioctyl ether, respectively. unive.it In some cases, particularly with the n-octyl group, catalyst stability can be a concern, with the catalyst proving not to be fully recyclable. unive.itrsc.org

The influence of reaction parameters has been investigated to optimize the yield of the desired methyl octyl ether. For the decarboxylation of 1-octyl methyl carbonate using a hydrotalcite catalyst (KW2000), experiments have shown that increasing the catalyst-to-substrate ratio does not significantly improve the outcome. unive.it In fact, a higher ratio of catalyst can increase the viscosity of the reaction mixture, impeding efficient stirring. unive.it

Table 1: Effect of Catalyst and Temperature on the Decarboxylation of 1-Octyl Methyl Carbonate

| Catalyst | Catalyst Amount (% w/w) | Temperature (°C) | Conversion (%) | Selectivity for Methyl Octyl Ether (%) | Selectivity for Dioctyl Ether (%) | Selectivity for Dioctyl Carbonate (%) |

| KW2000 | 20 | 220 | 50 | 50 | 10 | 40 |

| KW2000 | 20 | 250 | 100 | 80 | 10 | 10 |

| Basic Alumina | 20 | 220 | 40 | 60 | 5 | 35 |

| Basic Alumina | 20 | 250 | 90 | 75 | 8 | 17 |

| K₂CO₃ | 20 | 250 | 30 | 40 | 15 | 45 |

This table is generated based on data reported for the decarboxylation of alkyl methyl carbonates under various conditions. unive.it

The decarboxylation of secondary carbonates, such as 2-octyl methyl carbonate, has also been studied, revealing different reactivity and product distributions compared to their primary counterparts. unive.it

Carbamation Reactions Involving Methyl Octyl Carbamate (B1207046) Intermediates

Methyl octyl carbonate is a key reactant in the synthesis of carbamates. These reactions can proceed through a mechanism where a methyl octyl carbamate is formed as an intermediate. nih.gov

One notable example is the carbamation of starch, where dimethyl carbonate (DMC) is used as a coupling agent to react with octylamine (B49996) (OA). nih.gov It is postulated that the reaction first involves the formation of methyl octyl carbamate from DMC and octylamine. nih.govacs.org This intermediate, which can be activated by a catalyst, then reacts with the hydroxyl groups of starch to form a starch octyl carbamate, with methanol as a byproduct. nih.gov The use of a strong base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance the reaction. The proposed catalytic mechanism involves the DBU activating the DMC, which then reacts with the amine to produce the methyl octyl carbamate intermediate. nih.gov A similar activation of the methyl octyl carbamate may then occur before it reacts with the starch. nih.gov

The direct reaction of unsymmetrical carbonates like methyl octyl carbonate with amines to form N-substituted carbamates has also been systematically studied. thieme-connect.comresearchgate.net The outcome of this reaction is highly dependent on whether a catalyst or a base is used. researchgate.netresearchgate.net

When a catalyst such as zinc acetate (B1210297) is used, the reaction between octyl methyl carbonate and an amine like (2-phenylethyl)amine proceeds via direct nucleophilic attack on the carbonate. researchgate.net In this scenario, the methoxy (B1213986) group is a better leaving group than the octyloxy group, but the steric hindrance of the carbonate also plays a significant role. researchgate.net Research indicates that octyl methyl carbonate is more reactive than benzyl (B1604629) methyl carbonate, leading to a higher conversion of the amine into the corresponding carbamate. thieme-connect.comresearchgate.net

Conversely, when a strong base like potassium tert-butoxide is employed, the mechanism changes. thieme-connect.comresearchgate.net While the initial step is still the nucleophilic attack of the amine on the carbonate to form a carbamate, this carbamate can then undergo transesterification with the alcohol generated as a byproduct. thieme-connect.comresearchgate.net Since primary alcohols like octanol (B41247) participate readily in this transesterification, no significant selectivity is observed in the reaction products when starting with octyl methyl carbonate in the presence of a base. thieme-connect.comresearchgate.net

Table 2: Reactivity of Octyl Methyl Carbonate in Carbamate Synthesis with (2-Phenylethyl)amine

| Reagent | Conditions | Amine Conversion (%) | Product Distribution (Phenylethyl methyl carbamate) | Product Distribution (Phenylethyl octyl carbamate) |

| Octyl methyl carbonate | Zn(OAc)₂ (cat.), 60°C, 24h | 63.8 | 34.7% | 65.3% |

| Octyl methyl carbonate | t-BuOK (base), 60°C, 10 min | 100 | ~50% | ~50% |

This table is generated based on data from competitive and direct reaction studies of unsymmetrical carbonates with amines. thieme-connect.comresearchgate.net

These findings highlight the dual role of methyl octyl carbonate as both a precursor in synthetic pathways and a substrate whose reactivity can be finely tuned by the choice of catalytic system, leading to different intermediates and final products.

Catalysis in Methyl Octyl Carbonate Synthesis and Transformations

Development of Homogeneous Catalysts for Methyl Octyl Carbonate Chemistry

Homogeneous catalysts are often utilized in carbonate synthesis due to their high activity under mild reaction conditions. In the broader context of dimethyl carbonate (DMC) synthesis via transesterification, sodium methoxide (B1231860) (CH₃ONa) is a commonly applied homogeneous catalyst known for its high catalytic activity. rsc.org However, its stability can be unsatisfactory for industrial applications. rsc.org

To address the stability issues of traditional catalysts, novel organic base catalysts have been developed. For instance, potassium imidazole (B134444) (KIm) has been shown to be a highly active and stable homogeneous catalyst for the synthesis of DMC from propylene (B89431) carbonate and methanol (B129727). rsc.org This catalyst allows the reaction to reach chemical equilibrium within minutes, demonstrating superior performance that could be applicable to the synthesis of other asymmetric carbonates like methyl octyl carbonate. rsc.org Another approach involves metal-free catalysts such as tetramethylammonium (B1211777) methyl carbonate (TMC), which generates highly active alkoxide species in-situ for transesterification reactions. nagoya-u.ac.jprsc.org This method is notable for its versatility and applicability to a wide range of substrates, including those that would typically deactivate metal-based catalysts. nagoya-u.ac.jprsc.org

Heterogeneous Catalysis for Sustainable Methyl Octyl Carbonate Production

Heterogeneous catalysts are central to the sustainable production of carbonates, offering advantages in separation, reusability, and process simplification. Their development is crucial for environmentally friendly chemical synthesis.

Basic heterogeneous catalysts are widely investigated for the transesterification of alcohols with dimethyl carbonate. These systems often rely on the presence of basic sites to activate the alcohol reactant.

A novel heterogeneous basic catalyst, α-KMgPO₄, has been successfully used for the rapid synthesis of methyl octyl carbonate. mdpi.com This catalyst, prepared from inexpensive metal salts, possesses weak and medium base sites that facilitate the transesterification of n-octanol with DMC. mdpi.com The reaction mechanism involves the adsorption of the alcohol onto a basic site, forming an alkoxide which then attacks the carbonyl carbon of DMC. mdpi.com

Other basic systems explored for related carbonate syntheses include:

Metal Oxides : Alkaline-earth metal oxides like MgO and CaO are known for their strong basicity and stability, making them effective catalysts in transesterification reactions. mdpi.com Mixed metal oxides are also noted for their high density of basic sites and superior catalytic performance compared to single metal oxides. mdpi.com

Supported Catalysts : Potassium hydroxide (B78521) (KOH) supported on a 4A molecular sieve has been identified as an effective catalyst for DMC synthesis. researchgate.net

Amines : Amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven to be excellent catalysts for the transesterification of glycerol (B35011) with DMC. researchgate.net

The following table summarizes the performance of the α-KMgPO₄ catalyst in the synthesis of methyl octyl carbonate.

| Catalyst | Reactants | Temperature (°C) | Time (min) | n-octanol Conversion (%) | MOC Selectivity (%) |

| α-KMgPO₄ | n-octanol, Dimethyl Carbonate | 180 | 10 | 97.5 | >99 |

Data sourced from a study on the rapid synthesis of asymmetric methyl-alkyl carbonates. mdpi.com

Acid catalysts, both Lewis and Brønsted types, have been employed for carboxymethylation reactions involving DMC. mdpi.com While basic catalysts are more commonly reported for the transesterification route to MOC, acid catalysis represents an alternative pathway.

Lewis Acids : Metal-organic frameworks (MOFs) can function as heterogeneous Lewis acid catalysts. researchgate.netresearchgate.net For example, ZIF-67, a zeolitic imidazole framework, has been used to catalyze the synthesis of ethyl methyl carbonate, demonstrating the potential of MOFs in carbonate production due to their high surface area and presence of both acidic and basic sites. researchgate.net

Brønsted Acids : In the direct synthesis of DMC from CO₂ and methanol, Brønsted acid sites have been shown to be more effective at activating methanol compared to Lewis acid sites. mdpi.com For instance, the H₃PW₁₂O₄₀/ZrO₂ catalyst demonstrated that its Brønsted acidity was key to its catalytic performance. mdpi.com

Enzymatic catalysis offers a green and highly selective route for the synthesis of organic carbonates. Lipases, in particular, have been shown to be effective biocatalysts for this purpose. Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CaLB), is a highly efficient biocatalyst for producing asymmetric organic carbonates via the transesterification of alcohols with DMC. rsc.orgrsc.org

This enzymatic process is valued for being environmentally friendly, as it avoids the use of toxic additives. rsc.org Research has demonstrated that under optimized conditions (60 °C, with a significant molar excess of DMC), yields of asymmetric carbonates can reach up to 95.6%. rsc.org This method holds potential for the industrial production of various asymmetric organic carbonates. rsc.orgrsc.org

| Catalyst | Substrate | Temperature (°C) | Time (h) | Max. Yield (%) |

| Novozym 435 | Alcohols + DMC | 60 | 48 | 95.6 |

| Other Lipases | Alcohols + DMC | 55 | 48 | Low Activity |

| NaOH, MeONa, CaCO₃ | Alcohols + DMC | 90 | 48 | Low Activity |

Comparative data on various catalysts for asymmetric organic carbonate synthesis. rsc.org

Catalyst Design Principles for Selectivity and Efficiency in Methyl Octyl Carbonate Reactions

The design of effective catalysts for methyl octyl carbonate synthesis hinges on achieving high selectivity and efficiency. Key principles involve tuning the catalyst's surface properties and active sites.

For basic heterogeneous catalysts like α-KMgPO₄, the presence of both weak and medium strength basic sites is crucial for its high activity and selectivity toward MOC. mdpi.com The mechanism relies on the catalyst's ability to generate an alkoxide from the alcohol, which then initiates the nucleophilic attack on the carbonate source. mdpi.com

In the context of other asymmetric carbonates, catalyst design has focused on modulating the electronic properties of active sites. For example, in the synthesis of ethyl methyl carbonate using poly(ionic liquid) frameworks, fine-tuning the electron-donor capability of the basic anion can overcome the typical trade-off between catalytic activity and selectivity. acs.org By adjusting the basicity of the catalyst, the reaction can be directed toward the desired product with high yield and selectivity. acs.org

For enzymatic systems, the choice of enzyme and its immobilization are key design factors. Novozym 435 is favored due to its high tolerance to organic solvents and reasonable thermal stability, which contribute to its efficiency as a biocatalyst in organic carbonate synthesis. rsc.org

Catalyst Stability, Reusability, and Regeneration Studies

A critical factor for the industrial viability of any catalytic process is the stability and reusability of the catalyst.

Heterogeneous Basic Catalysts : The α-KMgPO₄ catalyst has demonstrated excellent stability in the synthesis of MOC. In reusability tests, it was run for five consecutive cycles, maintaining a high conversion rate of approximately 97.5% and selectivity of around 99%, with no significant deactivation observed. mdpi.com Structural analysis of the catalyst after multiple cycles showed no significant changes, confirming its stability. mdpi.com

Enzyme Catalysts : Biocatalysts like Novozym 435 also exhibit remarkable reusability. Studies have shown that after being recycled nine times in the synthesis of asymmetric organic carbonates, the enzyme retained 90% of its original activity. rsc.orgrsc.org

Homogeneous Catalysts : While traditional homogeneous catalysts often suffer from poor stability, newer developments aim to overcome this. The organic base catalyst potassium imidazole (KIm), used in DMC synthesis, showed hardly any decrease in activity after ten reaction cycles, highlighting its potential for industrial production. rsc.org

The following table presents reusability data for different catalyst types.

| Catalyst | System | Number of Cycles | Performance Retention |

| α-KMgPO₄ | MOC Synthesis | 5 | ~97.5% conversion and >99% selectivity maintained |

| Novozym 435 | Asymmetric Carbonate Synthesis | 9 | Retained 90% of original activity |

| Potassium Imidazole (KIm) | DMC Synthesis | 10 | Activity hardly decreased |

Data compiled from studies on catalyst stability and reusability. rsc.orgmdpi.comrsc.orgrsc.org

Computational and Theoretical Chemistry of Methyl Octyl Carbonate

Quantum Chemical Investigations of Methyl Octyl Carbonate Structure and Reactivity

Quantum chemical methods, particularly those rooted in solving approximations of the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule like methyl octyl carbonate. These ab initio and density functional theory approaches provide a detailed picture of electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like methyl octyl carbonate. nih.govrsc.org DFT calculations are used to determine the ground-state electronic structure, which in turn allows for the prediction of a wide range of molecular properties.

Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Illustrative DFT-Calculated Properties for Methyl Octyl Carbonate

| Property | Predicted Value (Illustrative) | Significance |

| Optimized Bond Length C=O | ~1.20 Å | Indicates the double-bond character of the carbonyl group, which is the primary site for nucleophilic attack. |

| Optimized Bond Length C-O | ~1.34 Å | Reflects the single-bond character of the ester linkages. |

| O-C-O Bond Angle | ~125° | Defines the geometry around the central carbonyl carbon. |

| Dipole Moment | 2.0 - 4.0 D | Influences solubility, intermolecular forces, and interactions with other polar molecules. |

| HOMO Energy | -7.5 eV | Relates to the molecule's ability to donate electrons; indicates reactivity towards electrophiles. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons; indicates reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

While reaction energetics describe the beginning and end points of a reaction, understanding the reaction rate and mechanism requires the study of the transition state (TS)—the highest energy point along the reaction coordinate.

DFT calculations are employed to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction kinetics. For reactions involving methyl octyl carbonate, such as its base-catalyzed hydrolysis, a transition state would involve the formation of a tetrahedral intermediate as a nucleophile (e.g., a hydroxide (B78521) ion) attacks the carbonyl carbon.

Computational studies on simpler dialkyl carbonates have shown that DFT can accurately map the potential energy surface for various reactions, including synthesis via oxidative carbonylation or decomposition pathways. rsc.org This analysis confirms the sequence of elementary steps, identifies rate-determining steps, and provides a detailed atomistic view of bond-breaking and bond-forming processes.

Illustrative Reaction Coordinate for Hydrolysis of Methyl Octyl Carbonate

A hypothetical reaction coordinate diagram shows the energy changes as methyl octyl carbonate undergoes hydrolysis. The activation energy (Ea) represents the barrier that must be overcome for the reaction to proceed.

Illustrative Energetics for a Key Reaction Step (e.g., Nucleophilic Attack)

| Species | Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactants (MOC + Nu⁻) | 0.0 | Starting materials: Methyl Octyl Carbonate and a nucleophile. |

| Transition State ([TS]⁻) | +15.2 | The highest energy structure along the reaction pathway. |

| Intermediate ([Int]⁻) | -5.8 | A transient, relatively stable species formed after the transition state. |

| Products | -12.5 | The final products of this reaction step. |

Molecular Dynamics Simulations of Methyl Octyl Carbonate Systems

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large ensemble of molecules, providing insights into the macroscopic properties of methyl octyl carbonate in its liquid state. acs.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system as a function of atomic positions. These force fields are often developed and parameterized using data from high-level quantum chemical calculations. acs.org

Simulations of liquid methyl octyl carbonate can predict a range of important physical and transport properties over time, including:

Density and Viscosity: These fundamental bulk properties are crucial for industrial applications and can be directly calculated from the simulated behavior of the molecular ensemble.

Diffusion Coefficient: MD simulations can track the movement of individual molecules to determine the self-diffusion coefficient, which is a measure of molecular mobility within the liquid.

Solvation Structure: In mixtures, MD can reveal how methyl octyl carbonate molecules arrange themselves around solutes, such as salts in electrolyte applications. Studies on related linear carbonates have investigated the structure of lithium-ion solvation shells. rsc.org

Intermolecular Interactions: Analysis of MD trajectories provides detailed information on intermolecular forces, such as van der Waals and electrostatic interactions, which govern the liquid's structure and properties. mdpi.com

Illustrative Physical Properties of Liquid Methyl Octyl Carbonate from MD Simulation

| Property | Simulated Value (Illustrative) | Method of Calculation |

| Density at 298 K | 0.92 g/cm³ | Calculated from the average volume of the simulation box containing a known number of molecules. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁹ m²/s | Derived from the mean squared displacement of molecules over time. |

| Viscosity | 1.2 cP | Calculated using methods like the Green-Kubo relations from pressure tensor fluctuations. |

| Radial Distribution Function g(r) | Peaks indicate solvation shells | Describes the probability of finding another molecule at a certain distance from a reference molecule. |

In Silico Approaches for Rational Design of Methyl Octyl Carbonate Derivatives and Processes

In silico (computational) methods are increasingly used not only to study existing molecules but also to rationally design new ones with tailored properties. nih.gov For methyl octyl carbonate, these approaches can guide the synthesis of novel derivatives or optimize reaction conditions for its production and use.

This rational design process typically involves a feedback loop between computational prediction and experimental validation. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., steric parameters, electronic properties) with an observed property (e.g., solvency power, biodegradability, or inhibitory activity against an enzyme). nih.gov

Potential applications for methyl octyl carbonate derivatives could include:

Green Solvents: Modifying the alkyl chains to tune properties like boiling point, viscosity, and miscibility with water.

Lubricants: Designing derivatives with longer or branched alkyl chains to enhance tribological performance. mdpi.com

Biologically Active Molecules: Using molecular docking to predict the binding affinity of carbonate derivatives to the active sites of enzymes, such as carboxylesterases, for potential therapeutic or industrial applications. nih.govrsc.org

Process design can also benefit from computational chemistry. For instance, DFT calculations can help screen different catalysts for the synthesis of methyl octyl carbonate, predicting which ones will have the lowest activation energy barriers and thus the highest efficiency. nih.gov

Hypothetical In Silico Strategy for Designing a More Biodegradable Carbonate Ester

| Design Goal | Computational Method | Molecular Descriptor(s) to Optimize | Predicted Outcome |

| Enhance susceptibility to hydrolysis | DFT Transition State Analysis | Lower the activation energy (Ea) for nucleophilic attack at the carbonyl carbon. | Introduction of electron-withdrawing groups near the carbonate moiety to increase its electrophilicity. |

| Improve water solubility | Molecular Dynamics (MD) with a solvent model | Increase the calculated free energy of solvation in water. | Incorporation of polar functional groups (e.g., hydroxyl, ether) into the octyl chain. |

| Assess potential enzyme binding | Molecular Docking and QSAR | Optimize binding score in the active site of a relevant hydrolase enzyme. | Modify chain length and branching to improve steric and electronic complementarity with the enzyme's active site. |

Environmental and Green Chemistry Considerations in Methyl Octyl Carbonate Research

Environmental Fate and Biodegradation Mechanisms of Alkyl Carbonates

The environmental impact of a chemical is not only determined by its synthesis but also by its persistence, bioaccumulation potential, and toxicity upon release into the environment. Dialkyl carbonates are generally considered to have a favorable environmental profile, characterized by low toxicity and high biodegradability. rsc.orgrsc.orgfrontiersin.orgnih.gov

While specific biodegradation data for methyl octyl carbonate is not extensively documented, its environmental fate can be predicted based on the behavior of similar long-chain alkyl esters and alcohols. purdue.edunih.gov The primary mechanism for the environmental degradation of alkyl carbonates is expected to be hydrolysis , which can be either biotic (enzyme-mediated) or abiotic.

The ester linkage in the carbonate molecule is susceptible to cleavage by microorganisms in soil and aquatic environments. purdue.edu This initial hydrolysis step would break down methyl octyl carbonate into its constituent components: methanol (B129727), 1-octanol (B28484), and carbon dioxide.

Biodegradation Pathway:

Ester Hydrolysis: The carbonate ester bond is cleaved by microbial esterases, yielding methanol and 1-octanol. CH₃(CH₂)₇OCOO-CH₃ + H₂O → CH₃(CH₂)₇OH + CH₃OH + CO₂

Alcohol Degradation: Both methanol and 1-octanol are readily biodegradable alcohols. nih.gov Microorganisms will further oxidize these alcohols, ultimately converting them into carbon dioxide and water under aerobic conditions. Long-chain alcohols are known to be rapidly degraded in the environment. nih.gov

The presence of the long octyl chain may influence the rate of biodegradation compared to shorter-chain carbonates like dimethyl carbonate. mdpi.com However, linear long-chain alcohols are generally well-metabolized by environmental microorganisms. nih.gov Due to their biodegradability, long-chain dialkyl carbonates are not expected to persist in the environment or bioaccumulate significantly. rsc.orgfrontiersin.org

Role of Methyl Octyl Carbonate in Advanced Chemical Transformations and Materials Development

Methyl Octyl Carbonate as a Building Block in Complex Molecule Synthesis

Methyl octyl carbonate serves as a versatile, though often transient, intermediate in the synthesis of more complex molecular architectures. Its utility stems from the reactivity of the carbonate functional group, which can undergo nucleophilic attack, and the influence of its asymmetric structure on reaction pathways.

Intermediacy in the Synthesis of Alkyl Carbamates

When a primary or secondary amine reacts with a dialkyl carbonate, the process can lead to the formation of carbamates. For instance, the reaction of various aliphatic amines with dimethyl carbonate has been shown to produce the corresponding methyl carbamates. In the context of an octyl-containing amine, its reaction with dimethyl carbonate would logically proceed through a methyl octyl carbonate-like intermediate, which is then further converted to the final carbamate (B1207046) product. The pressure of carbon dioxide has been shown to significantly influence the selectivity towards urethane (B1682113) formation, with increased pressure generally improving selectivity. In the case of n-decylamine reacting with dimethyl carbonate, increasing CO2 pressure from 8 to 90 bar improved the selectivity for the desired carbamate from 76% to 96%.

While direct isolation of methyl octyl carbonate as an intermediate in these specific carbamate syntheses is not commonly reported, its formation is a fundamental step in the reaction mechanism. The reaction of amines with dimethyl carbonate, particularly in the presence of a base, favors the BAc2 mechanism, leading to carboxymethylation.

Precursor for Alkyl Methyl Ethers via Controlled Decarboxylation

Methyl octyl carbonate can serve as a precursor for the synthesis of alkyl methyl ethers through a controlled decarboxylation process. This reaction pathway is particularly relevant in the context of green chemistry, as it avoids the use of more hazardous traditional alkylating agents. The synthesis of ethers from dialkyl carbonates typically involves a two-step process: an initial transesterification to form an asymmetric carbonate, followed by its decarboxylation.

For example, the methylation of alcohols with dimethyl carbonate, catalyzed by alumina (B75360) or hydrotalcite, proceeds through the formation of a methylcarbonate (B8334205) intermediate which then undergoes decarboxylation to yield the corresponding methyl ether. researchgate.netrsc.org The reactivity in this process follows the order of primary > secondary >> tertiary alcohols. researchgate.netrsc.org

More specifically, the synthesis of methyl-octyl carbonate has been achieved through the transesterification of n-octanol and dimethyl carbonate using a heterogeneous base catalyst, α-KMgPO4. mdpi.com Under optimal conditions in a sealed-vessel reactor, a 97.5% conversion of n-octanol and over 99% selectivity to methyl-octyl carbonate was achieved in 10 minutes. mdpi.com At higher temperatures, a trace amount of di-octyl ether was observed as a co-product, indicating that decarboxylation can occur under these conditions. mdpi.com The synthesis of dissymmetrical ethers, such as methyl alkyl ethers, from dialkyl carbonates can achieve yields of up to 80% at high temperatures (250 °C) in the presence of a hydrotalcite catalyst. rsc.org However, the catalyst was found to be less recyclable when used with carbonates containing an n-octyl moiety. rsc.org

Functionalization and Derivatization of Methyl Octyl Carbonate for Novel Chemical Entities

The inherent reactivity of the carbonate group in methyl octyl carbonate allows for its functionalization and derivatization to produce novel chemical structures with specialized properties.

Synthesis of Methyl Carbonate Quaternary Ammonium (B1175870) Salts

A significant application of the reactivity of methyl octyl carbonate's conceptual precursors, dimethyl carbonate and a tertiary amine containing octyl groups, is in the synthesis of methyl carbonate quaternary ammonium salts. In this reaction, dimethyl carbonate acts as a methylating agent for a tertiary amine, such as tri-n-octylamine. This process is an environmentally safer alternative to traditional quaternization methods that use toxic reagents like methyl chloride or dimethyl sulfate. researchgate.netinoe.ro

The synthesis of tri-n-octylmethylammonium methyl carbonate has been successfully demonstrated through the reaction of tri-n-octylamine (tri-C8) and dimethyl carbonate (DMC). scientific.netresearchgate.net This reaction is typically carried out under high pressure and is catalyzed by a substance like tri-n-octylmethylammonium bromine. scientific.netresearchgate.net The structure of the resulting quaternary ammonium salt has been confirmed using FTIR spectroscopic analysis. scientific.netresearchgate.net

Detailed research has been conducted to optimize the reaction conditions for the synthesis of tri-n-octylmethylammonium methyl carbonate. The key parameters influencing the conversion rate of the tertiary amine include the molar ratio of reactants, reaction temperature, solvent, catalyst, and reaction time. researchgate.netscientific.net

| Parameter | Optimal Condition | Result | Reference |

| Molar Ratio (DMC:tri-n-octylamine) | 5.6:1 | Highest conversion rate of tri-n-octylamine reached 99.57% | scientific.netresearchgate.net |

| Solvent (Methanol:tri-n-octylamine) | 1:2 (volume:volume) | Highest conversion rate of tri-n-octylamine reached 99.57% | scientific.netresearchgate.net |

| Catalyst | 5% of the weight of reactant mixtures | Highest conversion rate of tri-n-octylamine reached 99.57% | scientific.netresearchgate.net |

| Reaction Temperature | 110°C | Highest conversion rate of tri-n-octylamine reached 99.57% | scientific.netresearchgate.net |

| Reaction Time | 8 hours | Highest conversion rate of tri-n-octylamine reached 99.57% | scientific.netresearchgate.net |

These methyl carbonate quaternary ammonium salts are valuable as they can be further reacted with acids, such as sulfuric acid, to prepare other types of quaternary ammonium salts for specific applications, for example, in the extraction of metals like vanadium. scientific.net

Future Directions and Emerging Research Avenues in Methyl Octyl Carbonate Chemistry

Exploration of Novel Synthetic Methodologies

The conventional synthesis of asymmetrical alkyl carbonates like methyl octyl carbonate often involves the transesterification of dimethyl carbonate (DMC) with an alcohol, such as n-octanol. mdpi.com While effective, research is actively pursuing more efficient, sustainable, and economically viable synthetic routes.

One promising area is the development of novel heterogeneous catalysts that can operate under milder conditions and are easily recyclable. For instance, a facile preparation of a novel heterogeneous base catalyst, α-KMgPO4, has been demonstrated for the synthesis of methyl octyl carbonate. mdpi.com This method, utilizing inexpensive metal salts via a hydrothermal-calcination procedure, achieved a 97.5% conversion of n-octanol in just 10 minutes. mdpi.com

Another avenue of exploration involves the use of alternative C1 synthons. Sodium methyl carbonate (SMC) has been identified as an effective and versatile C1 building block for the synthesis of various organic compounds. organic-chemistry.orgresearchgate.net Investigating the reactivity of SMC and other alkyl metal carbonates with octyl-containing reagents could lead to entirely new and efficient pathways for producing methyl octyl carbonate, potentially at room temperature and with simplified purification processes. organic-chemistry.org

| Synthetic Method | Key Features | Potential Advantages |

| Catalytic Transesterification | Utilizes dimethyl carbonate and n-octanol with a catalyst. | Well-established; high selectivity is achievable with advanced catalysts. mdpi.com |

| Alternative C1 Synthons | Employs reagents like sodium methyl carbonate. | May allow for milder reaction conditions and simplified purification. organic-chemistry.org |

| Flow Chemistry | Continuous reaction in a microreactor or flow system. | Enhanced heat and mass transfer, improved safety, and potential for scalability. |

Advancement in Catalytic Technologies for Selective Reactions

The selectivity and efficiency of methyl octyl carbonate synthesis are heavily reliant on the catalyst used. Future research is focused on designing highly active and selective catalysts that can be tailored for specific reaction pathways.

The development of solid base catalysts, such as α-KMgPO4, represents a significant advancement. mdpi.com The catalytic activity is attributed to the presence of weak and medium base sites on the catalyst's surface. mdpi.com Further research into modifying the surface properties and basicity of such catalysts could lead to even higher conversion rates and selectivities. For similar carbonate syntheses, the use of catalysts like MgO/HZSM-5 has shown high activity, which is attributed to its high basicity. researchgate.net

The exploration of catalysts with tunable Lewis basicity is another critical research direction. researchgate.net By fine-tuning the electronic properties of the catalyst, it may be possible to enhance catalytic activity without compromising the selectivity towards the desired methyl octyl carbonate product. This could involve the use of zeolitic imidazole (B134444) frameworks or other metal-organic frameworks as catalyst supports or as the catalysts themselves.

| Catalyst Type | Example | Key Research Focus |

| Heterogeneous Base Catalysts | α-KMgPO4 | Optimization of basic site distribution and strength for improved activity and reusability. mdpi.com |

| Modified Zeolites | MgO/HZSM-5 | Enhancing basicity and tailoring pore structure for selective synthesis. researchgate.net |

| Metal-Organic Frameworks (MOFs) | ZIF-67 | Leveraging large surface area and tunable acidic/basic sites for efficient reactant adsorption and conversion. researchgate.net |

Development of Integrated Process Systems for Continuous Production

The shift from batch to continuous manufacturing is a key trend in the chemical industry, offering benefits such as improved consistency, reduced footprint, and lower operational costs. The development of integrated process systems for the continuous production of methyl octyl carbonate is a significant area for future research.

This involves designing and implementing systems that combine reaction and separation steps into a single, automated process. Technologies like reactive distillation, where the reaction and separation of products occur simultaneously in a distillation column, could be particularly advantageous for the synthesis of methyl octyl carbonate. This approach can help to overcome equilibrium limitations by continuously removing the methanol (B129727) co-product, thus driving the reaction towards higher yields. mdpi.com

Furthermore, the integration of advanced process analytical technology (PAT) is crucial for real-time monitoring and control of critical process parameters, ensuring consistent product quality and process efficiency. Companies specializing in automated wet process equipment and material handling systems can provide the foundational technology for developing such integrated platforms. ips-vcm.comips-vcm.com

Application of Machine Learning and Artificial Intelligence in Reaction Optimization and Material Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. gcande.org For methyl octyl carbonate, these technologies can significantly accelerate the discovery and optimization of new synthetic routes and catalysts.

AI algorithms can be employed to analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions under various conditions. This allows researchers to optimize parameters such as temperature, pressure, and reactant concentrations with a significantly reduced need for trial-and-error experimentation. beilstein-journals.org

In the context of material design, ML models can be used to screen virtual libraries of potential catalysts, predicting their activity and selectivity for the synthesis of methyl octyl carbonate. gcande.org This data-driven approach can guide experimental efforts towards the most promising candidates, saving time and resources. The combination of high-throughput experimentation (HTE) with ML algorithms can create a closed-loop system for the rapid optimization of reaction conditions, leading to higher yields and more sustainable processes. beilstein-journals.orgchemrxiv.org

Fundamental Understanding of Structure-Reactivity Relationships

A deeper, fundamental understanding of the relationship between the molecular structure of reactants and catalysts and their reactivity is essential for the rational design of new and improved synthetic processes for methyl octyl carbonate.

Future research will likely focus on detailed mechanistic studies to elucidate the reaction pathways involved in different synthetic methods. This includes investigating the role of the catalyst's active sites and the nature of the transition states. For example, understanding the differential reactivity of a C1 synthon like sodium methyl carbonate with different types of reagents (e.g., Grignard vs. organolithium reagents) can provide valuable insights into controlling the reaction outcome. organic-chemistry.org

Computational chemistry and quantum mechanics calculations will play a vital role in this area, allowing for the modeling of reaction mechanisms at the atomic level. By correlating theoretical predictions with experimental observations, a more comprehensive picture of the structure-reactivity relationships can be developed, paving the way for the de novo design of highly efficient and selective catalysts and reaction conditions for methyl octyl carbonate synthesis.

Q & A

Q. What are the established synthesis protocols for methyl octyl carbonate, and how can experimental reproducibility be ensured?

Methyl octyl carbonate is synthesized via esterification or transesterification reactions. A common method involves reacting octanol with methyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. To ensure reproducibility:

- Detailed procedural documentation : Include molar ratios, solvent purity, temperature, and reaction time. Minor deviations (e.g., stirring rate) must be specified .

- Characterization : Use NMR (e.g., H, C) to confirm ester bond formation and GC-MS for purity analysis. For novel compounds, provide full spectral data and elemental analysis .

- Reagent traceability : Specify suppliers and batch numbers for critical reagents like methyl chloroformate .

Q. Which analytical techniques are most effective for characterizing methyl octyl carbonate in complex mixtures?

- Chromatography : GC-MS or HPLC with UV detection can separate and quantify methyl octyl carbonate in mixtures. Use internal standards (e.g., dodecane) for calibration .

- Spectroscopy : FT-IR identifies carbonyl (C=O) stretches (~1740 cm) and alkyl chain vibrations. NMR resolves structural isomers and quantifies impurities .

- Thermal analysis : DSC/TGA evaluates thermal stability and phase transitions, critical for applications in materials science .

Advanced Research Questions

Q. How does the octyl chain length influence the physicochemical properties and reactivity of methyl octyl carbonate?

The octyl chain impacts:

- Lipophilicity : Longer chains increase log P values, affecting solubility in nonpolar solvents. For example, methyl octyl carbonate’s log P is ~5.69, similar to octyl parabens .

- Reaction selectivity : In catalytic processes, steric hindrance from the octyl group can reduce nucleophilic attack at the carbonyl carbon. DFT calculations show minimal free energy changes (~0.1 kJ/mol) when modifying alkyl chain lengths, but experimental selectivity shifts due to kinetic factors (e.g., 98.3% selectivity for octyl derivatives vs. 95% for methyl) .

- Solubility in supercritical CO : Methyl octyl carbonate’s solubility is intermediate between shorter (methyl, ethyl) and mid-length (propyl, butyl) analogs. At 40°C and 12 MPa, its solubility is ~0.2 mol%, influenced by alkyl-CO van der Waals interactions .

Q. How can experimental design optimize methyl octyl carbonate’s performance in permeability assays or catalytic systems?

- Box-Behnken Design : For permeability studies (e.g., Caco-2 assays), optimize variables like BSA concentration (4% w/v), stirring rate (+100 rpm), and pH. Note that octyl esters exhibit lower permeability enhancements compared to methyl/butyl analogs due to steric effects .

- Catalytic systems : In CO fixation reactions, CeO-based catalysts show higher activity for methyl carbonate formation. Surface intermediates (e.g., monodentate carbonate species) are critical; in situ DRIFTS or synchrotron XAS can monitor these phases .

Q. How do contradictions in solubility or stability data for methyl octyl carbonate arise, and how can they be resolved?

- Temperature/pressure dependencies : Solubility in CO increases with pressure but decreases beyond critical thresholds. For example, at 60°C, methyl octyl carbonate’s solubility peaks at 15 MPa .

- Impurity effects : Trace water hydrolyzes carbonate esters. Use Karl Fischer titration to quantify moisture (<50 ppm) in solvents .

- Data normalization : Report activity coefficients or use reference compounds (e.g., octyl acetate) to standardize measurements .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.